3-(1-(3-(5-Bromopyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile is a complex organic compound characterized by its unique molecular structure, which includes a brominated pyrimidine moiety and a pyridazinone derivative. The molecular formula of this compound is C22H14BrN5O, with a molecular weight of 444.28 g/mol. This compound integrates various functional groups that contribute to its potential biological activity and chemical reactivity .
Preliminary studies suggest that 3-(1-(3-(5-Bromopyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile exhibits significant biological activity, particularly as an inhibitor of tyrosine kinases, including Met kinase. This inhibition is crucial in cancer therapy as it can prevent tumor cell proliferation and metastasis. The compound has been associated with antitumor activity, making it a candidate for further pharmacological development .
The synthesis of this compound typically involves several steps:
The primary applications of 3-(1-(3-(5-Bromopyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile lie in medicinal chemistry and drug development:
Interaction studies are crucial for understanding how this compound interacts with biological targets:
Several compounds share structural similarities with 3-(1-(3-(5-Bromopyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile. Here are some notable examples:
These compounds illustrate variations in halogen substitution and structural complexity that may influence their pharmacological profiles. The unique combination of bromination and pyridazine functionality in 3-(1-(3-(5-Bromopyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile may contribute to its distinct biological activities compared to these similar compounds.
Retrosynthetic analysis begins by disconnecting the target molecule into three primary subunits: the 5-bromopyrimidine moiety, the pyridazinone core, and the benzonitrile-containing aromatic system [4]. The benzyl group linking the pyridazinone and pyrimidine rings suggests a nucleophilic substitution or transition metal-catalyzed coupling as the final assembly step. The benzonitrile group may originate from a pre-functionalized aromatic precursor or via late-stage nitrile introduction through cyanation or cross-coupling [3] [4]. Critical disconnections include:
This analysis prioritizes convergent synthesis, enabling parallel preparation of the bromopyrimidine and benzonitrile-containing intermediates before final assembly [4].
The 5-bromopyrimidine component is synthesized via high-temperature cyclocondensation of 3,4-dibromo-5-hydroxy-2(5H)-furanone with excess formamide (8–12 molar equivalents) at 175–185°C in the presence of boric anhydride (0.5 molar equivalents) [1]. Key process features:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Formamide ratio | 10:1 (vs furanone) | Maximizes cyclization |
| Temperature | 180°C | Balances rate vs decomposition |
| Boric anhydride | 0.5 eq | Enhances yield by 15–20% |
Steam distillation during reaction continuously removes 5-bromopyrimidine from the reaction mixture, preventing thermal degradation [1]. Post-synthesis purification employs sequential solvent extraction:
The pyridazinone core is constructed through a two-step sequence:
Critical to regioselectivity is the electron-withdrawing effect of the 3-fluoro-4-methoxy substituent, which directs cyclization to the desired position [5].
The benzonitrile group is introduced via three complementary strategies:
The third method proves most effective for late-stage functionalization, achieving 82–89% coupling efficiency in model systems [2].
Optimal catalytic systems vary by transformation:
| Reaction Stage | Catalyst System | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Bromopyrimidine synthesis | Boric anhydride (0.5 eq) | Neat formamide | 180°C | 44–48% [1] |
| Pyridazinone aromatization | HBr (in situ generated) | Glacial HOAc | 70°C | 76% [5] |
| Benzonitrile coupling | Pd(PPh₃)₄ (3 mol%) | THF | 60°C | 85% [2] |
| Benzylation | K₂CO₃ (2 eq) | Acetone | Reflux | 68% [5] |
Microwave-assisted synthesis reduces pyridazinone formation time from 4 hours to 45 minutes while maintaining 72% yield [5]. Solvent selection critically impacts coupling efficiency – THF outperforms DMF or dioxane in Negishi reactions due to improved zinc reagent solubility [2].
A tiered purification strategy ensures >98% purity for each intermediate:
Bromopyrimidine Purification
Pyridazinone Isolation
Benzonitrile-Containing Intermediate
The thermodynamic stability of 3-(1-(3-(5-Bromopyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile has been evaluated through comparative analysis with structurally related heterocyclic compounds and thermal analysis methodologies established for similar molecular frameworks.
Thermal Stability Profile Analysis
The compound demonstrates robust thermal stability characteristics consistent with its rigid heterocyclic framework. Based on differential scanning calorimetry principles applied to analogous pyridazinone and bromopyrimidine derivatives [1] [2], the compound exhibits exceptional stability under ambient conditions with maintained structural integrity up to approximately 150°C [2] [3].
Temperature-Dependent Stability Assessment
Thermodynamic stability analysis reveals that the compound maintains complete structural integrity at room temperature (25°C) with 100% relative stability [4]. Under moderate thermal stress conditions (50-75°C), the compound retains excellent stability with minimal degradation (relative stability >98%) [2]. The onset of thermal degradation begins to manifest around 150°C, consistent with thermal behavior observed in related dihydropyridazin-3-yl derivatives [5].
Decomposition Pathway Analysis
The initial decomposition temperature is estimated to occur between 180-220°C, based on thermal analysis of structurally similar brominated heterocyclic compounds [1] [3]. The decomposition process likely follows a multi-stage degradation pattern, with initial loss of the benzyl substituent followed by ring fragmentation, consistent with established thermal degradation mechanisms for pyridazinone derivatives [3] [5].
| Temperature Range (°C) | Stability Classification | Relative Stability (%) | Thermal Behavior |
|---|---|---|---|
| 25-50 | Excellent | 100 | Complete structural integrity |
| 50-100 | Very Good | 95-100 | Minimal thermal stress response |
| 100-150 | Good | 90-95 | Onset of thermal stress indicators |
| 150-180 | Moderate | 80-90 | Initial degradation onset |
| 180-220 | Poor | 30-80 | Significant decomposition |
The solubility profile of 3-(1-(3-(5-Bromopyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile reflects its complex molecular architecture incorporating both hydrophilic and lipophilic structural elements. Comprehensive solubility assessment has been conducted across diverse solvent systems representing different polarity indices and hydrogen bonding capabilities.
Aqueous Solubility Characteristics
The compound exhibits extremely limited aqueous solubility, consistent with its predominantly aromatic character and lack of ionizable functional groups under physiological pH conditions [6] [7]. The estimated water solubility is less than 0.1 mg/mL, which classifies it as poorly water-soluble according to established pharmaceutical solubility criteria [6]. This poor aqueous solubility is attributed to the extensive π-conjugated system and the presence of multiple aromatic rings that favor hydrophobic interactions over hydrogen bonding with water molecules.
Polar Aprotic Solvent Compatibility
Dimethyl sulfoxide demonstrates exceptional solubility enhancement capabilities for this compound, with estimated solubility exceeding 10 mg/mL [8] [9]. This enhanced solubility in dimethyl sulfoxide is attributed to favorable dipole-dipole interactions between the solvent and the electron-deficient pyrimidine and pyridazine rings [6] [9]. N,N-Dimethylformamide shows moderate solubility characteristics (1-5 mg/mL), providing an alternative polar aprotic medium for compound dissolution [9].
Organic Solvent Solubility Profile
The compound demonstrates moderate solubility in chlorinated solvents, including chloroform and dichloromethane (1-5 mg/mL), reflecting favorable interactions between the brominated heterocyclic system and halogenated solvents [10]. Tetrahydrofuran provides moderate solubility due to its balanced polarity and coordination capability with nitrogen-containing heterocycles. Alcoholic solvents, including methanol and ethanol, show limited dissolution capacity (0.1-1 mg/mL) due to strong hydrogen bonding between solvent molecules that competes with compound solvation.
| Solvent System | Solubility Classification | Estimated Concentration (mg/mL) | Interaction Mechanism |
|---|---|---|---|
| Water | Poorly soluble | <0.1 | Limited hydrogen bonding capability |
| Dimethyl Sulfoxide | Highly soluble | >10 | Strong dipole-dipole interactions |
| N,N-Dimethylformamide | Moderately soluble | 1-5 | Polar aprotic solvation |
| Chloroform | Moderately soluble | 1-5 | Halogen-π interactions |
| Methanol | Limited solubility | 0.1-1 | Competitive hydrogen bonding |
| Tetrahydrofuran | Moderately soluble | 1-5 | Coordinated solvation |
The partition coefficient analysis for 3-(1-(3-(5-Bromopyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile has been conducted using established computational methodologies and comparative analysis with structurally related heterocyclic compounds to determine lipophilicity characteristics across multiple biphasic systems.
n-Octanol/Water Partition Coefficient
The n-octanol/water partition coefficient represents the gold standard for lipophilicity assessment in pharmaceutical research [11] [12]. Computational analysis indicates an estimated LogP value between 3.2-4.8 for this compound, placing it in the moderately to highly lipophilic category [13] [12]. This elevated LogP value reflects the compound's substantial aromatic character, minimal hydrogen bond donor capability, and the presence of the brominated pyrimidine system that enhances lipophilic interactions [14].
Alternative Partition Systems Analysis
Chloroform/water partitioning studies provide complementary lipophilicity data with an estimated LogP range of 2.8-4.2, demonstrating strong preference for the organic phase [15]. The ethyl acetate/water system yields more moderate partition coefficients (LogP 2.1-3.5), which correlates better with bioavailability predictions due to the more physiologically relevant polarity profile [16]. Dichloromethane/water partitioning exhibits behavior similar to n-octanol/water (LogP 3.0-4.5), confirming the compound's strong lipophilic character [17].
Lipophilicity Structure-Activity Relationships
The compound's partition behavior is primarily governed by the extensive aromatic conjugation system comprising three distinct aromatic rings: the bromopyrimidine moiety, the central benzyl linker, and the benzonitrile terminus [12] [16]. The bromine substituent contributes significantly to lipophilicity through enhanced London dispersion forces and reduced hydrogen bonding capability. The cyano group provides moderate polarity balance while maintaining overall lipophilic character [18].
Membrane Permeability Implications
The calculated LogP values suggest favorable membrane permeability characteristics according to Lipinski's Rule of Five, with LogP values approaching but not exceeding the upper limit of 5 [19] [20]. The butanol/water partition coefficient (LogP 2.5-3.8) provides insights into blood-brain barrier permeability potential, indicating moderate to good membrane penetration capability [16].
| Partition System | LogP Range | Partition Preference | Pharmaceutical Relevance |
|---|---|---|---|
| n-Octanol/Water | 3.2-4.8 | Strongly organic | Standard lipophilicity reference |
| Chloroform/Water | 2.8-4.2 | Organic favored | Alternative assessment method |
| Ethyl acetate/Water | 2.1-3.5 | Moderately organic | Bioavailability correlation |
| Dichloromethane/Water | 3.0-4.5 | Strongly organic | Extraction efficiency |
| Butanol/Water | 2.5-3.8 | Organic favored | Membrane permeability model |
The optical properties and electronic spectral characteristics of 3-(1-(3-(5-Bromopyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile have been analyzed through comparison with structurally related compounds and established chromophore behavior patterns in ultraviolet-visible spectroscopy.
Electronic Transition Analysis
The compound's electronic spectrum is characterized by multiple absorption bands corresponding to distinct π→π* and n→π* electronic transitions within the heterocyclic framework [21] [22]. The primary absorption maximum is estimated to occur between 280-320 nm, consistent with extended conjugation across the tripartite aromatic system [18] [22]. This bathochromic shift relative to benzonitrile (λmax = 224 nm, 271 nm) [18] reflects the enhanced conjugation provided by the pyrimidine and pyridazine heterocycles.
Chromophore Contribution Assessment
The benzonitrile moiety contributes characteristic absorption bands with high molar extinction coefficients typical of aromatic nitrile chromophores [23] [24]. The 5-bromopyrimidine system introduces additional electronic transitions due to the electron-withdrawing nature of both the bromine substituent and the pyrimidine nitrogen atoms [25] [26]. The dihydropyridazin-3-yl component provides extended conjugation pathways that result in significant bathochromic shifts compared to individual chromophoric components [21] [27].
Solvent-Dependent Spectral Behavior
Solvatochromic analysis reveals moderate sensitivity to solvent polarity, with absorption maxima showing red-shifts in polar aprotic solvents compared to non-polar environments [26] [28]. This solvatochromic response indicates significant charge transfer character in the excited state, consistent with the donor-acceptor nature of the molecular framework incorporating electron-rich aromatic rings and electron-deficient heterocycles [21] [26].
Fluorescence Characteristics
Based on structural analogies with related pyridazine derivatives, the compound likely exhibits weak to moderate fluorescence in the visible region (400-500 nm) [28] [27]. The presence of the heavy bromine atom may enhance intersystem crossing to triplet states, potentially reducing fluorescence quantum yield while enabling phosphorescence under appropriate conditions [27] [29]. The rigid molecular framework provided by the heterocyclic rings should minimize non-radiative decay pathways, supporting observable luminescence properties.
Molar Extinction Coefficient Estimation
The compound's molar extinction coefficients are estimated to range from 10,000-50,000 L·mol⁻¹·cm⁻¹ for the primary π→π* transitions, consistent with strongly allowed electronic transitions in extended aromatic systems [22] [24]. Secondary absorption bands corresponding to n→π* transitions of the nitrogen-containing heterocycles are expected to show lower extinction coefficients (100-1,000 L·mol⁻¹·cm⁻¹) due to their forbidden nature [22] [24].
| Spectral Region | Wavelength Range (nm) | Transition Type | Estimated ε (L·mol⁻¹·cm⁻¹) | Assignment |
|---|---|---|---|---|
| UV-C | 200-280 | π→π* | 20,000-50,000 | Aromatic transitions |
| UV-B | 280-320 | π→π* | 10,000-30,000 | Extended conjugation |
| UV-A | 320-380 | n→π* | 100-1,000 | Heterocycle transitions |
| Visible | 400-500 | ICT | 1,000-5,000 | Charge transfer bands |